molecular formula C3H3N5 B12126641 1H-1,2,4-Triazolo[4,3-b][1,2,4]triazole CAS No. 251-93-4

1H-1,2,4-Triazolo[4,3-b][1,2,4]triazole

Cat. No.: B12126641
CAS No.: 251-93-4
M. Wt: 109.09 g/mol
InChI Key: HMTOKUMZOHOGHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-1,2,4-Triazolo[4,3-b][1,2,4]triazole is a heterocyclic compound characterized by a fused triazole ring system. This compound is known for its remarkable thermal stability and has garnered significant interest in various fields of research due to its unique chemical properties .

Preparation Methods

The synthesis of 1H-1,2,4-Triazolo[4,3-b][1,2,4]triazole typically involves the formation of a fused triazole backbone. One common method includes the acylation of thiosemicarbazide with formic acid, followed by cyclization to form 1,2,4-triazole-3(5)-thiol. The thiol is then oxidized using reagents such as nitric acid or hydrogen peroxide to yield the desired compound . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

1H-1,2,4-Triazolo[4,3-b][1,2,4]triazole undergoes various chemical reactions, including:

Scientific Research Applications

1H-1,2,4-Triazolo[4,3-b][1,2,4]triazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazolo[4,3-b][1,2,4]triazole involves its interaction with molecular targets through its fused triazole ring system. This interaction can affect various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

1H-1,2,4-Triazolo[4,3-b][1,2,4]triazole can be compared with other similar compounds such as:

Conclusion

This compound is a compound of significant interest due to its unique chemical properties and wide range of applications

Properties

CAS No.

251-93-4

Molecular Formula

C3H3N5

Molecular Weight

109.09 g/mol

IUPAC Name

5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole

InChI

InChI=1S/C3H3N5/c1-4-3-7-5-2-8(3)6-1/h1-2H,(H,4,6,7)

InChI Key

HMTOKUMZOHOGHH-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NN=CN2N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.